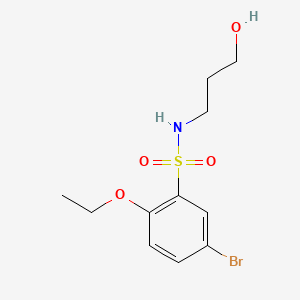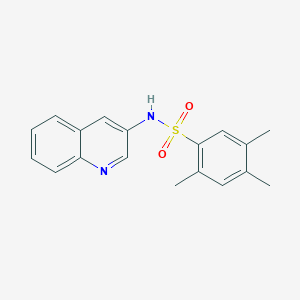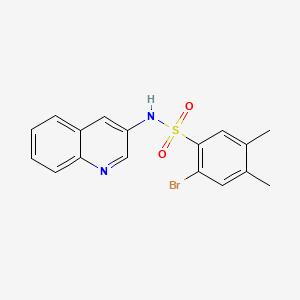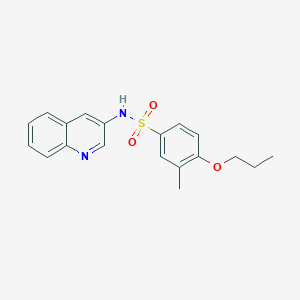![molecular formula C15H20N2O3S B603021 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole CAS No. 1808749-18-9](/img/structure/B603021.png)
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a sulfonyl group attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity . The pyrazole ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar compounds to 1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole include other pyrazole derivatives such as:
3-methyl-1-phenyl-1H-pyrazole: Known for its use in the synthesis of more complex heterocycles.
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Exhibits different reactivity due to the presence of a chlorine atom.
Methyl 3-(4-(pentyloxy)phenyl)-1-phenyl-1H-pyrazole-5-carboxylate: Another derivative with a carboxylate group, used in various synthetic applications. The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Propiedades
Número CAS |
1808749-18-9 |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4g/mol |
Nombre IUPAC |
1-(3-methyl-4-pentoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-5-11-20-15-8-7-14(12-13(15)2)21(18,19)17-10-6-9-16-17/h6-10,12H,3-5,11H2,1-2H3 |
Clave InChI |
LGFGNCMZONSGFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602939.png)




amine](/img/structure/B602947.png)
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
amine](/img/structure/B602950.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602954.png)
amine](/img/structure/B602955.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
